N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5OS2/c18-10-3-4-12(11(19)8-10)20-15(25)9-27-16-6-5-14-21-22-17(24(14)23-16)13-2-1-7-26-13/h1-8H,9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZMBGAERXEAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the thiophene ring: The thiophene ring is incorporated through a series of substitution reactions, which may require the use of reagents such as thiophene-2-carboxylic acid.
Attachment of the difluorophenyl group:
Final assembly: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker participates in:
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Oxidation : Reaction with H₂O₂ or mCPBA yields sulfoxide or sulfone derivatives, altering electronic properties and bioavailability .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioether derivatives .
Acetamide Hydrolysis
The acetamide moiety undergoes:
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Acidic hydrolysis : Concentrated HCl (reflux, 6 h) cleaves the amide bond, yielding 2-{[3-(thiophen-2-yl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetic acid .
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Enzymatic cleavage : Susceptible to protease-mediated hydrolysis under physiological conditions, relevant to prodrug design .
Electrophilic Aromatic Substitution
The thiophen-2-yl and difluorophenyl groups undergo regioselective reactions:
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Nitration : Thiophene reacts with HNO₃/H₂SO₄ at 0°C to form 5-nitrothiophene derivatives .
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Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs preferentially at the 5-position of the thiophene ring .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 5-Nitrothiophene derivative |
| Bromination | Br₂, FeBr₃ | DCM, RT, 1 h | 5-Bromothiophene derivative |
Metal-Catalyzed Cross-Coupling
The triazolo-pyridazine core facilitates:
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Suzuki-Miyaura coupling : Pd(PPh₃)₄-mediated reaction with aryl boronic acids modifies the pyridazine ring at position 3 .
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Buchwald-Hartwig amination : Introduces amino groups at the 6-position using Pd₂(dba)₃ and Xantphos.
Stability and Degradation
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pH-dependent stability : Stable in neutral conditions (pH 6–8) but degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming desulfurized and ring-opened byproducts.
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Thermal stability : Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA) .
Biological Activity Modulation via Derivatization
Structural modifications enhance pharmacological properties:
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Methylation of triazole nitrogen : Improves metabolic stability .
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Sulfone derivatives : Increase solubility and target affinity .
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Further research is needed to explore novel derivatives and optimize reaction conditions for industrial-scale synthesis.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is . The compound features a complex structure that includes a difluorophenyl group, a thiophene moiety, and a triazolopyridazine unit. These structural elements contribute to its biological activity and potential therapeutic applications.
Pharmacological Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of various triazole derivatives and their evaluation against bacterial strains. The results demonstrated that compounds with similar structural motifs had minimum inhibitory concentrations (MICs) in the low micromolar range against multiple pathogens . This establishes a promising pathway for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with related triazole compounds showed significant reductions in cell viability. The compounds were found to induce apoptosis via mitochondrial pathways. Flow cytometry analyses confirmed increased annexin V binding in treated cells compared to controls . This indicates potential for further development into anticancer therapies.
Data Tables
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The following table summarizes key differences between the target compound and analogs from the evidence:
Key Research Findings from Analogs
Fluorination and Bioavailability :
- Compounds with trifluoromethyl groups (e.g., ) exhibit higher metabolic stability but may suffer from increased hydrophobicity, limiting solubility. The target compound’s 2,4-difluorophenyl group balances lipophilicity and solubility .
- Chloro-fluorophenyl derivatives (e.g., ) show enhanced halogen bonding but may introduce toxicity risks compared to pure fluorinated analogs.
Heterocyclic Core Impact :
- Triazolopyridazine cores (target compound, ) offer planar rigidity, favoring kinase ATP-binding pocket interactions. In contrast, pyridine () or triazole () cores adopt different conformations, altering target selectivity.
Sulfur-Containing Moieties :
- Thiophene substituents (target compound, ) improve π-π stacking and redox stability compared to furan or methylphenyl groups ().
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.
Chemical Structure
The compound's structure consists of a difluorophenyl group linked to a triazole-pyridazine moiety through a sulfanyl acetamide functional group. This unique combination may contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
- Anti-inflammatory Activity : Research indicates that derivatives of 1,2,4-triazoles exhibit notable anti-inflammatory properties. For instance, compounds containing similar structures have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
- Antimicrobial Activity : The compound's potential as an antimicrobial agent has been highlighted in studies examining its effects against various bacterial strains. Triazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Effects : The anticancer potential of related triazole compounds has been investigated extensively. Some derivatives have shown promising results against cancer cell lines, indicating a possible mechanism involving apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Detailed Findings
- Anti-inflammatory Studies : In vitro studies demonstrated that compounds similar to this compound significantly reduced the production of inflammatory cytokines in peripheral blood mononuclear cells (PBMC) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The most effective concentrations led to reductions in TNF-α levels by approximately 44–60% compared to controls .
- Antimicrobial Efficacy : The compound exhibited broad-spectrum antimicrobial activity against various pathogens. Specific derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
- Anticancer Mechanisms : In studies involving cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), derivatives displayed IC50 values ranging from 27.3 μM to 43.4 μM, indicating moderate potency. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways and modulate cell cycle progression .
Q & A
Q. What are the key synthetic routes for this compound?
The synthesis typically involves multi-step protocols, including:
- Heterocyclic core construction : The triazolopyridazine scaffold is synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by oxidation to stabilize the triazole ring .
- Sulfanyl-acetamide coupling : The thiol group at the 6-position of the triazolopyridazine core reacts with activated acetamide derivatives (e.g., bromo- or chloroacetamides) under basic conditions (e.g., 3-picoline or 3,5-lutidine) to form the sulfanyl bridge .
- Functional group modifications : Fluorophenyl and thiophenyl substituents are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . Validation : Purity is confirmed via HPLC (>95%) and LC-MS, with intermediates characterized by H/C NMR .
Q. How is the molecular structure characterized?
X-ray crystallography is the gold standard for structural elucidation. Key parameters from analogous compounds include:
| Parameter | Value (Example from Related Structure) |
|---|---|
| Crystal system | Monoclinic |
| Space group | Cc |
| Unit cell (Å) | , , |
| β angle (°) | 91.523 |
| Volume (ų) | 2143.8 |
| Z | 4 |
| R-factor | 0.038 |
Spectroscopic methods (e.g., H NMR, F NMR) and DFT calculations further validate bond geometries and electronic environments .
Q. What spectroscopic techniques ensure purity and identity?
- NMR : H NMR (400 MHz, DMSO-) identifies aromatic protons (δ 7.2–8.5 ppm) and acetamide NH (δ 10.2 ppm). F NMR confirms fluorophenyl substituents .
- Mass spectrometry : High-resolution ESI-MS matches the molecular ion [M+H] to the theoretical mass (e.g., 434.08 g/mol ± 0.01).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .
Advanced Questions
Q. How can pharmacokinetic properties be optimized?
- Bivalent binding : Structural analogs (e.g., AZD5153) show enhanced potency via dual bromodomain targeting. Introducing basic side chains (e.g., piperazine) improves solubility and logP .
- In vivo profiling : Microsomal stability assays (human liver microsomes) and PK studies in rodents (IV/PO dosing) guide lead optimization. AZD5153 achieved 80% oral bioavailability in murine models .
Q. How to resolve contradictions in biological activity (e.g., differentiation vs. cytotoxicity)?
- Mechanistic validation : Use RNA-seq to confirm let-7 miRNA upregulation (differentiation marker) and flow cytometry to exclude apoptosis (Annexin V/PI staining) .
- Dose-response studies : Compare IC values in tumorsphere assays (low nM range for differentiation) vs. cytotoxicity assays (MTT/WST-1) .
- Rescue experiments : Co-treatment with Lin-28 overexpression vectors reverses differentiation, confirming target specificity .
Q. What strategies validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., BRD4) via Western blot .
- SPR/BLI : Quantify binding kinetics (, /) between the compound and recombinant proteins .
- CRISPR knockouts : Ablation of putative targets (e.g., Lin-28) eliminates activity, confirming on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
